Predicted Lipophilicity (cLogP): 3-Methoxyphenyl Derivative vs. Des-Methoxy and p-Tolyl Analogs
The 3-methoxyphenyl substituent imparts a distinct lipophilicity profile compared to its closest aryl variants. In silico predictions using SwissADME indicate that 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has a consensus cLogP of approximately 3.2, positioning it within optimal oral drug-likeness space (cLogP <5) while retaining sufficient lipophilicity for passive membrane permeability [1]. By contrast, the des-methoxy analog 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide (M.W. 310.32 g/mol) exhibits a lower predicted cLogP of approximately 2.8, and the p-tolyl analog 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (M.W. 324.35 g/mol) yields a higher cLogP of approximately 3.6. The methoxy derivative thus occupies a 'Goldilocks' intermediate lipophilicity window that is distinct from both the less lipophilic phenyl and the more lipophilic p-tolyl variant, conferring a differentiated balance between solubility and permeability [2].
| Evidence Dimension | Consensus cLogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 |
| Comparator Or Baseline | Des-methoxy (phenyl) analog: cLogP ≈ 2.8; p-Tolyl analog: cLogP ≈ 3.6 |
| Quantified Difference | ΔcLogP = +0.4 vs. des-methoxy; ΔcLogP = −0.4 vs. p-tolyl |
| Conditions | In silico prediction via SwissADME consensus model (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP average) |
Why This Matters
A cLogP difference of 0.4 log units corresponds to an approximately 2.5-fold shift in octanol/water partition coefficient, which can materially influence membrane permeability, off-target binding, and in vivo pharmacokinetics, making the methoxy derivative the preferred starting point for cellular assay campaigns where both passive permeability and aqueous solubility are required.
- [1] SwissADME. Predicted physicochemical properties for 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide and structural analogs. Swiss Institute of Bioinformatics, 2026. View Source
- [2] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score for isoxazole-acetamide derivatives. Molinspiration, 2026. View Source
